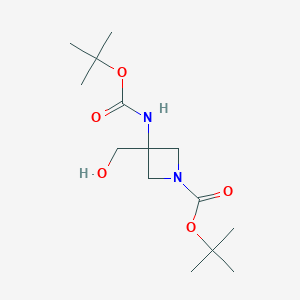

1-Boc-3-(boc-amino)azetidine-3-methanol

Description

Properties

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O5/c1-12(2,3)20-10(18)15-14(9-17)7-16(8-14)11(19)21-13(4,5)6/h17H,7-9H2,1-6H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHVKOAKKZUZJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CN(C1)C(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801114810 | |

| Record name | 1,1-Dimethylethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(hydroxymethyl)-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801114810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105662-61-0 | |

| Record name | 1,1-Dimethylethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(hydroxymethyl)-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105662-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(hydroxymethyl)-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801114810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Boc-3-(Boc-amino)azetidine-3-methanol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Boc-3-(Boc-amino)azetidine-3-methanol, a valuable and versatile building block in modern medicinal chemistry. Azetidine scaffolds are of significant interest in drug discovery due to their ability to impart desirable physicochemical properties, such as improved solubility and metabolic stability, while introducing three-dimensional complexity. This document outlines a rational, multi-step synthetic pathway commencing from the readily available 1-Boc-3-azetidinone. We will delve into the strategic considerations behind each synthetic transformation, provide detailed, step-by-step experimental protocols, and discuss the analytical techniques required for the thorough characterization of the target molecule and its key intermediates. This guide is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage this important molecular scaffold in their research endeavors.

Introduction: The Significance of 3,3-Disubstituted Azetidines in Drug Discovery

The azetidine motif, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in contemporary drug design. Its rigid, three-dimensional structure allows for precise vectoral projection of substituents, enabling fine-tuning of interactions with biological targets. The introduction of substituents at the 3-position of the azetidine ring has been a particularly fruitful strategy for modulating pharmacological activity.

The target molecule of this guide, this compound, is a di-Boc protected derivative of 3-amino-3-(hydroxymethyl)azetidine. The presence of both a protected amine and a primary alcohol on a quaternary center offers orthogonal handles for further chemical elaboration, making it a highly valuable building block for the synthesis of more complex molecules, including spirocyclic systems and other novel pharmacophores. The tert-butyloxycarbonyl (Boc) protecting groups for both the ring nitrogen and the exocyclic amine ensure stability during subsequent synthetic manipulations and can be selectively removed under acidic conditions.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule points to 1-Boc-3-azetidinone as a key starting material. The central challenge lies in the stereoselective and efficient introduction of two distinct functional groups—an amino group and a hydroxymethyl group—at the C3 position.

A plausible forward synthesis involves a multi-step sequence, as illustrated in the workflow diagram below. The key transformation is the introduction of a nitrogen and a carbon appendage at the C3 carbonyl of 1-Boc-3-azetidinone. A Strecker reaction, or a related cyanation protocol, is a well-established method for achieving this transformation on ketones.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and reagent purity.

Synthesis of Intermediate 1: tert-Butyl 3-amino-3-cyanoazetidine-1-carboxylate

This step utilizes a Strecker reaction to introduce an amino and a cyano group at the C3 position of 1-Boc-3-azetidinone.

Protocol:

-

To a solution of 1-Boc-3-azetidinone (1.0 eq) in methanol and water (e.g., 4:1 v/v), add ammonium chloride (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

In a separate flask, dissolve sodium cyanide (1.2 eq) in a minimal amount of water. Caution: Sodium cyanide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Slowly add the sodium cyanide solution to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate.

Synthesis of Intermediate 2: tert-Butyl 3-(aminomethyl)-3-aminoazetidine-1-carboxylate

This step involves the reduction of the nitrile group to a primary amine.

Protocol:

-

To a solution of tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate (1.0 eq) in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (argon or nitrogen), add lithium aluminum hydride (LiAlH₄, e.g., 2-3 eq) portion-wise at 0 °C. Caution: LiAlH₄ is a highly reactive and flammable reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

Filter the resulting precipitate and wash thoroughly with an organic solvent.

-

Concentrate the filtrate under reduced pressure to yield tert-butyl 3-(aminomethyl)-3-aminoazetidine-1-carboxylate, which may be used in the next step without further purification.

Synthesis of Intermediate 3: tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate

This transformation converts the primary amino group at the C3 position to a hydroxyl group via a diazotization reaction.

Protocol:

-

Dissolve tert-butyl 3-(aminomethyl)-3-aminoazetidine-1-carboxylate (1.0 eq) in an aqueous acidic solution (e.g., 1 M H₂SO₄) at 0 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Carefully neutralize the reaction with a base (e.g., saturated aqueous NaHCO₃).

-

Extract the product with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate.[1][2]

Synthesis of this compound (Target Molecule)

The final step involves the protection of both the ring nitrogen and the exocyclic primary amine with Boc groups.

Protocol:

-

To a solution of tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF), add a base such as triethylamine (2.2 eq) or diisopropylethylamine.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 2.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the final product, this compound.

Characterization of the Target Molecule

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following is a summary of the expected analytical data.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two Boc groups (singlets, ~1.4-1.5 ppm, 18H), the azetidine ring protons (multiplets, ~3.5-4.2 ppm, 4H), the hydroxymethyl protons (singlet or doublet, ~3.6-3.8 ppm, 2H), and the NH proton (broad singlet). |

| ¹³C NMR | Resonances for the quaternary carbon of the Boc groups (~80 ppm), the carbonyl carbons of the Boc groups (~155 ppm), the quaternary carbon of the azetidine ring (C3), the azetidine ring carbons (CH₂), and the hydroxymethyl carbon (CH₂OH). |

| Mass Spec (ESI+) | Expected [M+H]⁺, [M+Na]⁺, and other relevant adducts. The exact mass should be confirmed by high-resolution mass spectrometry (HRMS). |

| FT-IR | Characteristic absorption bands for N-H and O-H stretching (broad, ~3300-3500 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and C=O stretching of the carbamate groups (~1680-1700 cm⁻¹). |

Chromatographic Purity

| Technique | Method | Acceptance Criteria |

| HPLC | A suitable reversed-phase column with a gradient of water and acetonitrile (both containing 0.1% TFA or formic acid) can be employed. | Purity ≥ 95% |

| LC-MS | Coupled with HPLC to confirm the mass of the main peak. | Consistent with the expected molecular weight. |

Logical Relationships in the Characterization Workflow

The characterization process follows a logical progression to build a comprehensive profile of the synthesized molecule.

Caption: A logical workflow for the characterization of the target molecule.

Conclusion

This technical guide has detailed a feasible synthetic route and a comprehensive characterization strategy for this compound. The proposed multi-step synthesis, starting from 1-Boc-3-azetidinone, offers a logical approach to this valuable building block. The provided experimental protocols, while requiring optimization, serve as a solid foundation for researchers in the field. The outlined characterization methods are crucial for ensuring the structural integrity and purity of the final compound, which is paramount for its application in drug discovery and development. The strategic use of such well-defined, three-dimensional scaffolds is anticipated to continue to play a pivotal role in the design of next-generation therapeutics.

References

- Metz, A. E., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(5), 575-580.

- MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(15), 4487.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of N-Boc-3-Azetidinemethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry. Among these, the azetidine scaffold offers a unique three-dimensional profile that can significantly enhance the physicochemical and pharmacokinetic properties of drug candidates.[1] This guide provides an in-depth analysis of N-Boc-3-azetidinemethanol, a key building block in the synthesis of novel therapeutics. We will explore its core physicochemical properties, the experimental methodologies used to determine them, and the underlying chemical principles that govern its behavior. This document is intended to serve as a practical resource for researchers leveraging this versatile molecule in their drug discovery endeavors.

Core Physicochemical Profile

A thorough understanding of a molecule's physicochemical properties is fundamental to its successful application in drug development. These parameters influence everything from reaction kinetics and purification efficiency to solubility and bioavailability.

Structural and General Properties

N-Boc-3-azetidinemethanol, systematically named tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, possesses a compact structure dominated by the strained four-membered azetidine ring and the bulky tert-butyloxycarbonyl (Boc) protecting group.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₃ | [2][3] |

| Molecular Weight | 187.24 g/mol | [2][3][4] |

| Appearance | White to off-white powder or lump | [3] |

| CAS Number | 142253-56-3 | [2][3] |

Thermal and Physical Properties

The thermal properties of N-Boc-3-azetidinemethanol are critical for defining safe handling, storage, and reaction conditions.

| Property | Value | Source |

| Melting Point | 55 °C | [3] |

| Boiling Point | 268-273 °C | [3] |

| Density | 1.115 g/cm³ | [3] |

| Flash Point | 117 °C (243 °F) | [3] |

The relatively low melting point indicates that this compound can be handled as a solid at room temperature but will melt at slightly elevated temperatures. Its high boiling point is characteristic of a molecule with a significant dipole moment and the capacity for hydrogen bonding via the hydroxyl group.

Solubility and Partitioning Behavior

Solubility is a critical determinant of a compound's utility in both chemical reactions and biological systems.

| Property | Value | Source |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [3][4] |

| Predicted pKa | 14.82 ± 0.10 | [3] |

The solubility in polar aprotic solvents like DMSO is expected, given the presence of the polar hydroxyl and carbamate groups.[3][4] The predicted pKa of the hydroxyl group is in the expected range for a primary alcohol, indicating it will act as a weak acid.

Experimental Characterization: Protocols and Insights

The accurate determination of physicochemical properties relies on robust experimental protocols. The following sections detail the standard methodologies for characterizing N-Boc-3-azetidinemethanol.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the identity and purity of N-Boc-3-azetidinemethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of N-Boc-3-azetidinemethanol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

-

Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the corresponding protons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Data Acquisition: Obtain the IR spectrum using a standard FTIR spectrometer.

-

Spectral Analysis: Identify the characteristic absorption bands corresponding to the different functional groups (e.g., O-H stretch, C=O stretch of the carbamate, C-N stretch).

Mass Spectrometry (MS)

MS is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Spectral Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of N-Boc-3-azetidinemethanol.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for separating and quantifying the components of a mixture.

Experimental Protocol: HPLC Analysis

-

Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, with or without additives like formic acid or trifluoroacetic acid.

-

Column Selection: Choose a reverse-phase column (e.g., C18) appropriate for the polarity of the analyte.

-

Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.

-

Method Development: Develop a gradient or isocratic elution method to achieve good separation of the main peak from any impurities.

-

Data Analysis: Integrate the peak areas to determine the purity of the sample.

Structure-Property Relationships and Practical Implications

The physicochemical properties of N-Boc-3-azetidinemethanol are a direct consequence of its molecular structure.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 错误页 [amp.chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N-Boc-3-azetidine acetic acid | 183062-96-6 [chemicalbook.com]

- 6. 1-Boc-3-(Aminomethyl)azetidine(325775-44-8) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 1-Boc-3-(Cbz-amino)azetidine-3-methanol (CAS Number: 1363380-94-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Boc-3-(Cbz-amino)azetidine-3-methanol (CAS No. 1363380-94-2), a key bifunctional building block in modern medicinal chemistry. With the growing interest in complex molecular architectures for targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the strategic importance of scaffolds like 1-Boc-3-(Cbz-amino)azetidine-3-methanol has significantly increased. This document delineates a proposed synthetic pathway, explores its physicochemical properties based on structural analogy, and discusses its applications in the design of sophisticated drug delivery and degradation platforms. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the field of drug discovery and development.

Introduction: The Strategic Value of Substituted Azetidines

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, a critical factor in optimizing ligand-protein interactions. The incorporation of azetidine rings into drug candidates can lead to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles.[1]

The subject of this guide, 1-Boc-3-(Cbz-amino)azetidine-3-methanol, is a strategically designed building block featuring two key protecting groups, tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz), which offer orthogonal deprotection strategies. This dual protection, combined with a primary alcohol, makes it a versatile synthon for the construction of complex linkers used in ADCs and PROTACs.[2][3] The Boc group is labile under acidic conditions, while the Cbz group is typically removed via hydrogenolysis, allowing for selective functionalization at either the azetidine nitrogen or the exocyclic amino group.[4][5]

Physicochemical Properties

While specific experimental data for 1-Boc-3-(Cbz-amino)azetidine-3-methanol is not extensively published, its properties can be reliably inferred from its structure and data available for analogous compounds.

| Property | Estimated Value/Information | Source/Justification |

| CAS Number | 1363380-94-2 | [6] |

| Molecular Formula | C₁₇H₂₄N₂O₅ | [6] |

| Molecular Weight | 336.38 g/mol | [6] |

| IUPAC Name | tert-butyl 3-(((benzyloxy)carbonyl)amino)-3-(hydroxymethyl)azetidine-1-carboxylate | - |

| Appearance | Likely a white to off-white solid or a viscous oil | Based on similar protected amino alcohols. |

| Solubility | Soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water. | Inferred from the presence of both polar (hydroxyl, carbamate) and non-polar (Boc, Cbz) groups. |

| Stability | Stable under standard laboratory conditions. The Boc group is sensitive to strong acids, while the Cbz group can be cleaved by catalytic hydrogenation.[7][8] | General knowledge of protecting group chemistry. |

Proposed Synthesis Pathway

Scheme 1: Proposed Synthesis of 1-Boc-3-(Cbz-amino)azetidine-3-methanol

Caption: Proposed synthetic workflow for 1-Boc-3-(Cbz-amino)azetidine-3-methanol.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Boc-3-(Cbz-amino)-3-cyanoazetidine (Intermediate A)

-

To a solution of 1-Boc-3-azetidinone (1 equivalent) and benzyl carbamate (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.2 equivalents) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Intermediate A.

Step 2: Synthesis of 1-Boc-3-(Cbz-amino)-3-(aminomethyl)azetidine (Intermediate B)

-

Dissolve Intermediate A (1 equivalent) in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (argon or nitrogen).

-

Cool the solution to 0 °C and add lithium aluminum hydride (LiAlH₄, 2-3 equivalents) portion-wise.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-8 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting aluminum salts and wash thoroughly with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield Intermediate B, which may be used in the next step without further purification.

Alternative to Step 2: Catalytic Hydrogenation

-

Dissolve Intermediate A in a suitable solvent (e.g., methanol or ethanol) containing a catalytic amount of Raney Nickel.

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously until the reaction is complete (monitored by TLC or disappearance of the nitrile peak in IR spectroscopy).

-

Filter the catalyst through a pad of celite and concentrate the filtrate to obtain Intermediate B.

Step 3: Synthesis of 1-Boc-3-(Cbz-amino)azetidine-3-methanol (Final Product)

-

Dissolve Intermediate B (1 equivalent) in a dilute aqueous acid solution (e.g., 1 M sulfuric acid) at 0 °C.

-

Add a solution of sodium nitrite (NaNO₂, 1.2 equivalents) in water dropwise, maintaining the temperature at 0-5 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Slowly warm the reaction to room temperature and then heat to 40-50 °C for 1-2 hours to facilitate the hydrolysis of the diazonium salt.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the final product by column chromatography to yield 1-Boc-3-(Cbz-amino)azetidine-3-methanol.

Applications in Drug Discovery and Development

The unique trifunctional nature of 1-Boc-3-(Cbz-amino)azetidine-3-methanol makes it a highly valuable building block for the synthesis of linkers in targeted therapies.

Linkers for Antibody-Drug Conjugates (ADCs)

ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are composed of an antibody linked to a biologically active cytotoxic payload. The linker plays a crucial role in the stability and efficacy of the ADC. The azetidine scaffold can be incorporated into the linker to provide conformational rigidity and improve pharmacokinetic properties.[9][10]

Caption: Schematic representation of an Antibody-Drug Conjugate (ADC).

The orthogonal protecting groups of 1-Boc-3-(Cbz-amino)azetidine-3-methanol allow for the sequential attachment of the linker to the antibody and the payload. For instance, the Cbz group can be removed to reveal a primary amine for conjugation to a payload, while the Boc-protected azetidine nitrogen can be deprotected and functionalized to attach to the antibody. The primary alcohol can be further modified to introduce other functionalities or to modulate the linker's solubility.

Linkers for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker.[11] The linker's length, rigidity, and composition are critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[11]

Caption: General structure of a Proteolysis Targeting Chimera (PROTAC).

The rigid azetidine core of 1-Boc-3-(Cbz-amino)azetidine-3-methanol can be used to construct linkers with well-defined spatial arrangements, which is crucial for optimizing the geometry of the ternary complex. The orthogonal protecting groups again provide the synthetic flexibility needed to connect the two different ligands.

Conclusion

1-Boc-3-(Cbz-amino)azetidine-3-methanol is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its trifunctional nature, combined with the orthogonal Boc and Cbz protecting groups, offers significant advantages in the construction of linkers for ADCs and PROTACs. While detailed experimental data on this specific compound is sparse, its synthesis can be reasonably proposed based on established chemical principles. The strategic use of such conformationally restricted scaffolds is expected to continue to grow in importance as the demand for more sophisticated and targeted therapeutics increases.

References

-

ResearchGate. (n.d.). A Practical Process for the Preparation of Azetidine3-carboxylic Acid. Retrieved from [Link]

-

DC Chemicals. (n.d.). (R)-Azetidine-2-carboxylic acid|7729-30-8|COA. Retrieved from [Link]

- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.

-

MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

-

Organic-Chemistry.org. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

-

The Journal of Organic Chemistry. (1975). Synthesis of azetidine-3-carboxylic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

-

StudySmarter. (n.d.). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]

-

PubMed. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Retrieved from [Link]

-

Knight Chemicals Online. (n.d.). tert-butyl 3-(4-aminobenzyl)azetidine-1-carboxylate. Retrieved from [Link]

-

Scholars Research Library. (2011). Der Pharma Chemica. Retrieved from [Link]

-

RSC Publishing. (2022). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1363380-94-2|1-Boc-3-(Cbz-amino)azetidine-3-methanol|BLD Pharm [bldpharm.com]

- 7. Cbz-Protected Amino Groups [organic-chemistry.org]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. biosynth.com [biosynth.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

"novel azetidine-based building blocks for medicinal chemistry"

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has driven medicinal chemists to explore underexplored chemical space. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged scaffold"[1][2]. Its unique combination of inherent ring strain, conformational rigidity, and sp³-rich character offers a powerful tool to address many of the challenges in modern drug discovery[3][4]. This guide provides a comprehensive overview of novel azetidine-based building blocks, from their synthesis to their strategic application in medicinal chemistry, offering field-proven insights for the discerning researcher.

The Azetidine Advantage: Why a Strained Ring is a Gain

Historically overshadowed by their five- and six-membered counterparts, azetidines are now recognized for their ability to impart advantageous physicochemical and pharmacological properties to drug candidates[3][5]. The inherent ring strain of approximately 25.4 kcal/mol, intermediate between the highly reactive aziridines and the more stable pyrrolidines, endows azetidines with a unique blend of stability and controlled reactivity[6].

Key Physicochemical and Pharmacological Advantages:

-

Enhanced Solubility and Reduced Lipophilicity: The presence of the polar nitrogen atom within the compact, sp³-rich framework often leads to improved aqueous solubility and a lower octanol-water partition coefficient (logP), crucial parameters for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties[7].

-

Metabolic Stability: The conformational rigidity of the azetidine ring can sterically shield metabolically labile sites on a molecule, thereby reducing susceptibility to enzymatic degradation and prolonging its half-life in vivo[3][4].

-

Improved Target Binding and Selectivity: The well-defined three-dimensional geometry of the azetidine scaffold provides unique exit vectors for substituents, allowing for precise spatial orientation and optimized interactions with biological targets. This can lead to enhanced binding affinity and selectivity[3][7].

-

Novel Chemical Space: The incorporation of azetidine motifs allows for the exploration of novel chemical space, moving away from the predominantly flat, aromatic structures that have historically dominated drug discovery pipelines[7]. This three-dimensionality is increasingly recognized as a key factor in achieving successful clinical outcomes.

-

Bioisosteric Replacement: Azetidines can serve as effective bioisosteres for more common moieties like piperidines, pyrrolidines, and even acyclic fragments, offering a strategy to modulate potency, selectivity, and pharmacokinetic profiles while retaining key binding interactions[3].

Synthetic Strategies for Novel Azetidine Building Blocks

The growing appreciation for the azetidine scaffold has spurred the development of innovative and efficient synthetic methodologies. These advancements have made a diverse array of functionalized azetidines more accessible for drug discovery programs[6][8].

Intramolecular Cyclization Approaches

Intramolecular cyclization remains a cornerstone for the synthesis of the azetidine core. Modern variations of this strategy offer high levels of stereocontrol and functional group tolerance.

-

Palladium-Catalyzed Intramolecular C(sp³)–H Amination: This powerful technique enables the direct formation of the azetidine ring by creating a C-N bond from a C-H bond. The use of a directing group, such as a picolinamide, is often employed to ensure regioselectivity[9].

Cycloaddition Reactions

[2+2] cycloaddition reactions provide a direct and atom-economical route to the azetidine core.

-

Aza-Paternò–Büchi Reaction: The photochemical [2+2] cycloaddition of imines and alkenes has seen significant advancements, including the use of visible light and photocatalysts to generate densely functionalized azetidines under mild conditions[6].

Functionalization of Pre-existing Azetidine Rings

The direct functionalization of the azetidine ring is a highly attractive strategy for late-stage diversification of drug candidates.

-

Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs): The high ring strain of ABBs can be harnessed as a thermodynamic driving force for the introduction of substituents at the 3-position of the azetidine ring[9].

-

Photochemical Modifications of Azetidine-2-carboxylic Acids: Recent collaborative studies have demonstrated the direct photochemical modification of azetidine-2-carboxylic acids with alkenes, providing access to a range of alkyl-substituted azetidines[5].

Experimental Protocol: Synthesis of a Key Trisubstituted Azetidine Intermediate

This protocol, adapted from Lowe et al. (2012), outlines a reliable, multi-step synthesis of a versatile trisubstituted azetidine building block, suitable for further elaboration in a medicinal chemistry program[1].

Step 1: N-Alkylation

-

To a solution of the starting secondary amine (1.0 equiv) in acetonitrile, add bromoacetonitrile (1.2 equiv) and potassium carbonate (2.0 equiv).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-alkylated product.

Step 2: Trityl Protection of the Primary Alcohol

-

Dissolve the N-alkylated product (1.0 equiv) in dichloromethane.

-

Add triethylamine (1.5 equiv) and trityl chloride (1.1 equiv).

-

Stir the reaction at room temperature for 4-6 hours.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over sodium sulfate, and concentrate.

-

Purify by column chromatography to yield the trityl-protected intermediate.

Step 3: Formation of the Benzylic Chloride and Cyclization

-

Cool a solution of the trityl-protected intermediate (1.0 equiv) in dichloromethane to 0 °C.

-

Slowly add thionyl chloride (1.2 equiv).

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Carefully quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, dry over sodium sulfate, and concentrate to provide the crude benzylic chloride, which is often used in the next step without further purification.

-

The crude chloride undergoes spontaneous cyclization to the azetidine, which can be purified by column chromatography.

Applications in Medicinal Chemistry: Case Studies

The strategic incorporation of the azetidine moiety has led to the development of several successful therapeutic agents across a range of disease areas.

| Drug | Target | Therapeutic Area | Contribution of the Azetidine Moiety |

| Baricitinib | Janus Kinase (JAK) | Rheumatoid Arthritis | Enhances metabolic stability and receptor selectivity[3][4]. |

| Cobimetinib | MEK1/2 | Cancer | The azetidine amide provides a unique torsional profile, behaving like a mono-substituted amide without an N-H donor, which can influence the structure-activity relationship (SAR)[4][10]. |

| Azelnidipine | Calcium Channel Blocker | Hypertension | The azetidine ring is a key component of this dihydropyridine derivative[4][11]. |

| Sarolaner | Isoxazoline Parasiticide | Veterinary Medicine | Contributes to the overall three-dimensional shape and pharmacokinetic properties[3][4]. |

Ziritaxestat , a once-promising clinical candidate for idiopathic pulmonary fibrosis, also features an azetidine amide, highlighting the interest in this motif for modulating complex biological targets[10].

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the azetidine ring can have a profound impact on biological activity. For instance, in the development of GABA uptake inhibitors, azetidin-2-ylacetic acid derivatives with a 4,4-diphenylbutenyl moiety showed high potency at the GAT-1 transporter[12]. This underscores the importance of exploring different substitution vectors on the azetidine core to optimize target engagement. The unique torsional profile of azetidine amides can also lead to different SAR compared to other tertiary amides, offering a valuable tool for medicinal chemists[10].

Visualization of Key Concepts

Diagram 1: General Workflow for Incorporating Azetidine Building Blocks

Caption: Workflow for the integration of azetidine building blocks in drug discovery.

Diagram 2: Key Synthetic Routes to Functionalized Azetidines

Caption: Major synthetic pathways to access diverse azetidine scaffolds.

Future Perspectives

The application of azetidine-based building blocks in medicinal chemistry is poised for significant growth. The development of green and sustainable synthetic methodologies, including biocatalytic and visible-light-mediated reactions, will further enhance their accessibility[3][4]. As our understanding of the intricate interplay between three-dimensional molecular shape and biological function deepens, the rational design and incorporation of conformationally constrained scaffolds like azetidines will become increasingly central to the development of next-generation therapeutics[3]. The continued exploration of novel substitution patterns and the use of azetidines in more complex molecular architectures, such as macrocycles and peptidomimetics, represent exciting frontiers for future research[13].

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026-01-05). ResearchGate. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026-01-06). PubMed. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026-01-05). ResearchGate. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021-03-24). RSC Publishing. [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines. (2017-09-27). RSC Publishing. [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024-05-17). PubMed. [Link]

-

Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. [Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

-

Synthetic Azetidines Could Help Simplify Drug Design. (2019-08-12). Technology Networks. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023-01-21). PubMed Central. [Link]

-

Unraveling the synthetic strategy, structure activity relationship of azetidinones: Insights into their multidrug and t…. OUCI. [Link]

-

Structure of azetidine‐containing compounds found in nature. ResearchGate. [Link]

-

Azetidines of pharmacological interest. (2021-06-29). PubMed. [Link]

-

Azetidine Amides in Drugs: Structure Search. (2024-05-19). Drug Hunter. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ãWhitepaperãAzetidines in Drug Discovery [promotion.pharmablock.com]

- 3. researchgate.net [researchgate.net]

- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. drughunter.com [drughunter.com]

- 11. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploratory Synthesis of Substituted 3-Aminoazetidine-3-Methanol Derivatives: A Guide to Strategy and Execution

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold has become a cornerstone in modern medicinal chemistry, prized for its ability to confer improved physicochemical properties such as solubility and metabolic stability while providing unique three-dimensional exit vectors for molecular elaboration.[1] This guide provides an in-depth exploration of the synthetic strategies for a particularly valuable, yet underexplored, subclass: 3-aminoazetidine-3-methanol derivatives. These bifunctional building blocks offer a dense array of chemical handles for diversification in drug discovery programs. We will dissect key retrosynthetic approaches, delve into the causality behind strategic decisions, provide detailed experimental protocols, and outline the critical characterization techniques required for unambiguous structural validation.

Introduction: The Strategic Value of the Azetidine Core

Four-membered nitrogen-containing heterocycles, or azetidines, occupy a unique space in chemical biology. Their inherent ring strain, approximately 25.4 kcal/mol, makes them more stable and easier to handle than aziridines, yet reactive enough for unique strain-release functionalizations.[2] The incorporation of an azetidine ring introduces a significant sp³-rich character, moving molecules away from the "flatland" of aromatic systems and often leading to enhanced pharmacokinetic profiles.[1]

The specific substitution pattern of a 3-amino-3-hydroxymethyl moiety creates a chiral or prochiral center with orthogonal functionalities. The primary amine and primary alcohol serve as critical anchor points for covalent attachment, hydrogen bonding, and further derivatization, making these scaffolds highly attractive for constructing combinatorial libraries and developing novel therapeutics.[3] This guide focuses on the practical synthesis of these valuable intermediates.

Retrosynthetic Analysis: Devising a Path Forward

A logical approach to synthesizing these complex azetidines begins with a retrosynthetic analysis to identify practical starting materials and key bond disconnections. The primary challenge lies in constructing the strained 3,3-disubstituted azetidine core.

Caption: Retrosynthetic analysis of the target scaffold.

Two primary strategies emerge from this analysis:

-

Functional Group Interconversion (FGI) at the C3 Position: This approach utilizes a pre-formed azetidine ring, typically an N-protected 3-azetidinone, as the foundational scaffold. The amino and hydroxymethyl groups are then installed through subsequent reactions. This is often the most versatile and reliable method.

-

Intramolecular Ring-Closing Cyclization: This strategy involves constructing the azetidine ring from an acyclic precursor that already contains the necessary functional groups or their masked equivalents. A key example is the intramolecular aminolysis of a suitably substituted epoxy-amine.[4][5]

Core Synthetic Strategy: Synthesis via 3-Azetidinone Derivatives

The most robust and widely applicable route commences with a commercially available N-protected 3-azetidinone, typically N-Boc-3-azetidinone. The logic here is to leverage a stable, well-characterized starting material and build complexity in a controlled, stepwise manner.

A powerful sequence involves a Horner-Wadsworth-Emmons (HWE) reaction followed by a conjugate addition, which precisely installs two different substituents at the C3 position.[6]

Workflow Overview

Caption: Key workflow starting from N-Boc-3-azetidinone.

Causality Behind Experimental Choices

-

N-Boc Protection: The tert-butyloxycarbonyl (Boc) group is selected for its stability under the basic conditions of the HWE reaction and the subsequent Michael addition. Its acid-labile nature allows for straightforward deprotection at a later stage without affecting other functional groups.

-

Horner-Wadsworth-Emmons Reaction: The HWE reaction is superior to a standard Wittig reaction in this context because the phosphate byproduct is water-soluble, simplifying purification. It reliably produces the α,β-unsaturated ester intermediate.[6]

-

Aza-Michael Addition: This conjugate addition is a highly efficient method for forming C-N bonds.[6] Using nitromethane as the nucleophile precursor introduces a nitro group, which serves as a stable and easily reducible precursor to the primary amine.

-

Dual Reduction: A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is often necessary to simultaneously reduce both the ester to a primary alcohol and the nitro group to a primary amine. Alternatively, a two-step process involving catalytic hydrogenation for the nitro group followed by a more selective ester reduction can be employed if other functional groups are sensitive to LiAlH₄.

Detailed Experimental Protocol: Synthesis of (1-Boc-3-(aminomethyl)azetidin-3-yl)methanol

Step 1: Synthesis of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate [6]

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add dry tetrahydrofuran (THF, 250 mL).

-

Base Preparation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 3.12 g, 78 mmol) to the THF. Stir the suspension.

-

Phosphonate Addition: Slowly add neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol) to the NaH suspension. Stir for 30 minutes at room temperature. Effervescence (H₂ gas) should be observed.

-

Ketone Addition: Add a solution of 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL) dropwise to the reaction mixture.

-

Reaction: Stir the resulting mixture for 1 hour at room temperature. Monitor by TLC (Thin Layer Chromatography) for the consumption of the starting ketone.

-

Workup: Quench the reaction by carefully adding water (250 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by flash chromatography.

Step 2: Synthesis of tert-butyl 3-(2-methoxy-2-oxoethyl)-3-(nitromethyl)azetidine-1-carboxylate

-

Setup: To a solution of the α,β-unsaturated ester from Step 1 (10 g, 44 mmol) in acetonitrile (100 mL), add nitromethane (12.1 mL, 220 mmol).

-

Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (7.3 mL, 48.4 mmol) dropwise to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated NaHCO₃ solution, and finally brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired nitro-ester.

Step 3: Dual Reduction to (1-Boc-3-(aminomethyl)azetidin-3-yl)methanol

-

Setup: To a flame-dried flask under an inert atmosphere, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (5.0 g, 132 mmol) in dry THF (200 mL) and cool to 0 °C.

-

Substrate Addition: Slowly add a solution of the nitro-ester from Step 2 (9.5 g, 33 mmol) in dry THF (50 mL) to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 6 hours. Monitor by TLC or LC-MS.

-

Workup (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add water (5 mL), 15% aqueous NaOH (5 mL), and then water again (15 mL). A granular precipitate should form.

-

Purification: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing thoroughly with THF and ethyl acetate. Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography using a more polar eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine to prevent streaking).

Alternative Strategy: Intramolecular Aminolysis of Epoxy-Amines

An elegant alternative involves the Lewis acid-catalyzed intramolecular cyclization of a cis-3,4-epoxy amine. This method builds the azetidine ring and sets the stereochemistry of the hydroxymethyl group in a single step.

Mechanism and Rationale

Lanthanide triflates, such as La(OTf)₃, are particularly effective catalysts for this transformation.[4][5] Unlike stronger Lewis or Brønsted acids, they are not readily quenched by the basicity of the amine nucleophile.[7] The catalyst coordinates to the epoxide oxygen, activating it for nucleophilic attack. The intramolecular nature of the reaction strongly favors the 4-exo-tet cyclization pathway to form the strained azetidine ring over intermolecular reactions.

Caption: Catalytic cycle for epoxy-amine cyclization.

This method is highly valuable for creating specific stereoisomers, provided the stereochemistry of the starting epoxy alcohol is defined.

Data Summary and Characterization

Successful synthesis must be confirmed by rigorous analytical characterization. The high polarity of the final products often necessitates specific analytical techniques.

Table 1: Key Characterization Data for a Representative Product

| Technique | Expected Observations | Purpose |

| ¹H NMR | Appearance of characteristic azetidine ring protons (often complex multiplets around 3-4 ppm). Disappearance of ester and nitro-group related signals. Appearance of broad singlets for -OH and -NH₂ protons (exchangeable with D₂O).[6][8] | Confirms core structure and successful functional group transformation. |

| ¹³C NMR | Signals corresponding to the sp³ carbons of the azetidine ring. A key signal for the quaternary C3 carbon.[6][8] | Verifies the carbon skeleton of the molecule. |

| HRMS | Accurate mass measurement matching the calculated molecular formula ([M+H]⁺). | Unambiguously confirms the elemental composition.[8] |

| HPLC | A single major peak indicates high purity. Chiral HPLC can be used to determine enantiomeric excess if an asymmetric synthesis was performed.[8] | Assesses purity and, if applicable, stereochemical integrity. |

| FT-IR | Disappearance of C=O (ester) and NO₂ stretching bands. Appearance of broad O-H and N-H stretching bands (~3300-3400 cm⁻¹). | Confirms the presence/absence of key functional groups. |

Conclusion and Future Outlook

The synthesis of 3-aminoazetidine-3-methanol derivatives presents a rewarding challenge for synthetic and medicinal chemists. The strategy commencing from N-protected 3-azetidinones offers a versatile and scalable platform for generating a wide array of analogs. Concurrently, intramolecular cyclization methods provide elegant solutions for stereocontrolled synthesis. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, these bifunctional azetidine scaffolds are poised to become increasingly important building blocks for the next generation of therapeutics. Further exploration into enantioselective variations of these routes will be a critical next step in unlocking their full potential.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Available at: [Link]

-

Han, Y., et al. (2012). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Journal of Medicinal Chemistry, 55(18), 8188-92. Available at: [Link]

-

Jacobsen, E. N. (2004). Stereoselective Synthesis: Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. In Science of Synthesis. Thieme. Available at: [Link]

-

Zhu, M., & Sun, J. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(39), 15964-15970. Available at: [Link]

-

Baumann, A. N., et al. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters, 19(20), 5549-5552. Available at: [Link]

-

Cromwell, N. H., & Phillips, B. (1979). The azetidines. Recent synthetic developments. Chemical Reviews, 79(4), 331-358. Available at: [Link]

-

Urban, M., & Cisarova, I. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(12), 7069-7088. Available at: [Link]

-

Auvil, T. J., et al. (2017). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 139(12), 4339-4342. Available at: [Link]

-

Petraviciute, D., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1017. Available at: [Link]

-

Shinde, S., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7, 46835-46856. Available at: [Link]

-

Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Available at: [Link]

-

Foley, D. J., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 58(42), 15004-15009. Available at: [Link]

-

Rice University. (2019, August 10). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. Available at: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Epoxides and Azridines Reagent Guide. Available at: [Link]

-

Foley, D. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]

-

Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1262846. Available at: [Link]

- Mackenzie, A. R., et al. (2000). Synthesis of azetidine derivatives. WO2000063168A1. Google Patents.

-

Petraviciute, D., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1017. Available at: [Link]

-

Parker, E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737-799. Available at: [Link]

- Anderson, A. G., & Lok, R. (1990). Process for synthesis of azetidine and novel intermediates therefor. US4966979A. Google Patents.

-

Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. Available at: [Link]

-

Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. Available at: [Link]

-

Hearn, K., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317-13323. Available at: [Link]

-

Couty, F., & Evano, G. (2009). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Synlett, 2009(19), 3053-3074. Available at: [Link]

-

Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available at: [Link]

-

Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. Available at: [Link]

-

Alker, A., et al. (2009). Asymmetric Synthesis of L-azetidine-2-carboxylic Acid and 3-substituted Congeners--Conformationally Constrained Analogs of Phenylalanine, Naphthylalanine, and Leucine. The Journal of Organic Chemistry, 74(23), 9171-9181. Available at: [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 4. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Stability of 1-Boc-3-(boc-amino)azetidine-3-methanol: A Guide for Drug Development Professionals

An In-depth Technical Guide

Abstract

1-Boc-3-(boc-amino)azetidine-3-methanol is a highly functionalized building block of significant interest in medicinal chemistry, particularly for the synthesis of novel therapeutics. Its unique structure, featuring a strained azetidine ring, two acid-labile tert-butyloxycarbonyl (Boc) protecting groups, and a primary alcohol, presents both synthetic opportunities and challenges. A thorough understanding of its physicochemical properties, specifically its solubility in various solvent systems and its stability under diverse stress conditions, is paramount for its effective utilization in reaction optimization, purification, formulation, and long-term storage. This technical guide provides a comprehensive analysis of the solubility and stability profile of this compound. It outlines detailed experimental protocols for solubility determination and forced degradation studies, interprets the underlying chemical principles governing its behavior, and offers expert recommendations for its handling and storage to ensure molecular integrity.

Introduction

The azetidine scaffold is a privileged motif in modern drug discovery, valued for its ability to impart favorable properties such as improved metabolic stability, aqueous solubility, and three-dimensional diversity to drug candidates.[1][2] The specific compound, this compound, serves as a versatile intermediate, incorporating multiple functional handles that can be selectively manipulated. The two Boc groups provide orthogonal protection for the ring and exocyclic amines, which are stable under basic and nucleophilic conditions but can be readily removed with mild acid.[3][4]

However, the inherent ring strain of the azetidine core (approx. 25.4 kcal/mol) can render it susceptible to specific degradation pathways, particularly acid-mediated ring-opening.[2][5] Furthermore, the lipophilic nature of the two Boc groups significantly influences the compound's solubility profile. For researchers in process development and formulation science, a predictive understanding of these characteristics is not merely academic; it is a critical prerequisite for developing robust and reproducible synthetic routes and ensuring the long-term viability of active pharmaceutical ingredients (APIs). This guide is designed to serve as a practical resource, detailing the core principles and experimental methodologies required to characterize and manage the solubility and stability of this key building block.

Physicochemical Properties

A baseline understanding of the molecule's intrinsic properties is essential for predicting its behavior. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₆N₂O₅ | - |

| Molecular Weight | 302.37 g/mol | - |

| Appearance | Expected to be a white to off-white solid | Inferred |

| Predicted logP | 1.0 - 1.5 | Inferred from structure |

| Key Structural Features | Strained 4-membered ring, two acid-labile Boc groups, primary alcohol, tertiary amine, secondary carbamate | - |

Solubility Profile

The solubility of this compound is governed by a balance between the large, nonpolar Boc groups and the polar alcohol and carbamate functionalities capable of hydrogen bonding.

Theoretical Considerations

The two bulky, lipophilic Boc groups are expected to dominate the solubility characteristics, favoring dissolution in moderately polar to nonpolar organic solvents. While the hydroxyl and N-H groups can participate in hydrogen bonding, their contribution may be insufficient to grant significant aqueous solubility. Solubility in protic solvents like alcohols is anticipated to be favorable, as they can engage in hydrogen bonding while also accommodating the nonpolar character of the Boc groups.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol describes a standard, reliable method for quantifying the solubility of the title compound in various solvents.

Objective: To determine the equilibrium solubility of this compound at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetonitrile, THF, Dichloromethane, Ethyl Acetate, Toluene)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Calibrated analytical balance

-

HPLC system with UV detector

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (25 °C) and agitation speed. Allow the slurry to equilibrate for at least 24 hours to ensure equilibrium is reached.

-

Sample Collection: After equilibration, cease agitation and allow the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove all undissolved particles.

-

Dilution: Accurately dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

-

Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration. The solubility is reported in units such as mg/mL or mol/L.

Predicted Solubility Data

The following table provides an estimated solubility profile based on the compound's structure and the known behavior of similar Boc-protected amino alcohols.[6]

| Solvent | Class | Predicted Solubility | Rationale |

| Heptane/Hexane | Nonpolar | Insoluble | Insufficient polarity to dissolve the polar functional groups. |

| Toluene | Aromatic | Sparingly Soluble | Can solvate the Boc groups but is a poor hydrogen bond acceptor/donor. |

| Dichloromethane | Halogenated | Soluble | Good balance of polarity to dissolve the entire molecule. |

| Ethyl Acetate | Ester | Soluble | Effective at solvating both the nonpolar and polar moieties. |

| Tetrahydrofuran (THF) | Ether | Very Soluble | Aprotic ether that effectively solvates the compound. |

| Acetone | Ketone | Very Soluble | Polar aprotic solvent, excellent for this type of molecule.[6] |

| Acetonitrile | Nitrile | Soluble | Polar aprotic solvent, though may be less effective than THF or acetone. |

| Isopropanol | Alcohol | Soluble | Good balance of alkyl character and hydrogen bonding capability. |

| Ethanol | Alcohol | Soluble | Similar to isopropanol, highly effective.[7] |

| Methanol | Alcohol | Very Soluble | Highly polar protic solvent that readily solvates the polar groups.[7] |

| Water | Aqueous | Poorly Soluble | The large, nonpolar Boc groups limit solubility despite H-bond donors/acceptors. |

Stability Profile and Degradation Pathway Analysis

Understanding the chemical stability is critical for preventing the formation of impurities during synthesis, purification, and storage. Forced degradation (or stress testing) is an essential tool for identifying potential degradation pathways and developing stability-indicating analytical methods.[8][9][10]

Key Structural Liabilities

-

Acid-Labile Boc Groups: The primary point of instability is the two Boc protecting groups. They are designed to be cleaved under acidic conditions, which will readily occur in the presence of strong acids like HCl or TFA.[11][]

-

Strained Azetidine Ring: The four-membered ring is susceptible to cleavage, particularly under acidic conditions that protonate the ring nitrogen, making it a better leaving group and facilitating nucleophilic attack.[5][13]

Experimental Workflow: Forced Degradation Studies

The following diagram and protocols outline a systematic approach to stress testing, conforming to industry best practices.[9][14]

Caption: Workflow for forced degradation studies.

Protocols for Stress Conditions:

-

Acidic Hydrolysis:

-

To 1 mL of the compound solution (1 mg/mL), add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Incubate the sample in a water bath at 60 °C.

-

Withdraw aliquots at time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, and analyze by HPLC.

-

-

Basic Hydrolysis:

-

To 1 mL of the compound solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

-

Incubate at 60 °C and analyze at specified time points after neutralization with HCl.

-

-

Oxidative Degradation:

-

To 1 mL of the compound solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3%.

-

Store the sample at room temperature, protected from light.

-

Analyze at specified time points. The reaction can be quenched by adding a small amount of sodium bisulfite solution if necessary.

-

-

Thermal Degradation:

-

Expose the solid compound and a solution of the compound to dry heat at 80 °C.

-

Analyze samples at appropriate time intervals.

-

-

Photostability:

-

Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

-

Analyze the exposed sample against a dark control.

-

Predicted Degradation Pathways

Based on the known chemistry of azetidines and Boc groups, the following degradation pathways are most probable.

Caption: Predicted degradation pathways under stress conditions.

-

Under Acidic Conditions: The most likely degradation pathway involves the sequential loss of the two Boc groups to yield the corresponding mono- and di-deprotected species. The exocyclic Boc group may be slightly more labile. Under more forcing acidic conditions (heat, prolonged exposure), the protonated azetidine ring can undergo nucleophilic attack by water, leading to ring-opening.[5][13]

-

Under Basic Conditions: The compound is expected to be highly stable. The Boc groups are resistant to basic hydrolysis, and the azetidine ring is also stable in the absence of acid catalysis.[3][]

-

Under Oxidative Conditions: The tertiary amine of the azetidine ring is a potential site for oxidation, which could lead to the formation of an N-oxide derivative. The primary alcohol could also be oxidized to an aldehyde or carboxylic acid under stronger conditions, but this is less likely with 3% H₂O₂.

Recommendations for Handling and Storage

Based on the predicted stability profile, the following practices are recommended to maintain the integrity of this compound:

-

Storage: The compound should be stored in a well-sealed container in a cool, dry place, preferably refrigerated (2-8 °C) for long-term storage. It should be protected from light and kept under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidative degradation.

-

Handling: Avoid contact with strong acids, as this will cause rapid deprotection and potential ring-opening. When used in reactions, ensure the medium is neutral or basic unless deprotection is the intended outcome. Use aprotic or alcoholic solvents for dissolution where possible. Avoid prolonged heating of solutions to minimize the risk of thermal degradation.

Conclusion

This compound is a valuable synthetic intermediate whose utility is maximized when its physicochemical properties are well understood. It exhibits good solubility in a range of common polar organic solvents but is poorly soluble in water and nonpolar hydrocarbons. The primary stability concern is its lability to acid, which can cause both deprotection of the Boc groups and cleavage of the strained azetidine ring. The compound is predicted to be robust under basic, and relatively stable under mild oxidative, thermal, and photolytic conditions. By employing the experimental protocols and handling recommendations outlined in this guide, researchers can confidently utilize this building block in their synthetic campaigns, ensuring reproducibility and high purity of their target molecules.

References

- Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.

- RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

- National Institutes of Health (NIH). (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.

- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- ACS Publications. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.

- ResearchGate. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- National Institutes of Health (NIH).

- Sigma-Aldrich. BOC-ON.

- ResearchGate.

- Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction.

- BioPharmaSpec.

- Hebei Boze Chemical Co., Ltd. (2023, March 14). Boc Protected Compounds.

- BioPharm International.

- Wikipedia. tert-Butyloxycarbonyl protecting group.

- WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines.

- R Discovery. Forced Degradation Studies Research Articles - Page 1.

- MedCrave online. (2016, December 14).

- Sigma-Aldrich. 1-Boc-3-(aminomethyl)azetidine.

- BLD Pharm. 142253-56-3|1-Boc-Azetidine-3-yl-methanol.

- National Institutes of Health (NIH).

- Sigma-Aldrich. 1-Cbz-3-(Boc-amino)azetidine.

- Thermo Scientific Chemicals. 1-BOC-azetidine-3-methanol, 96%.

- MedchemExpress.com. 1-Boc-azetidine-3-yl-methanol | ADC Linker.

- BLDpharm. 1158759-57-9|1-Boc-3-amino-3-[(Boc-amino)methyl]azetidine.

- Solubilities of Amino Acids in Different Mixed Solvents.

- BOC Sciences. BOC-Amino Acids.